Envonalkib

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1621519-26-3 |

|---|---|

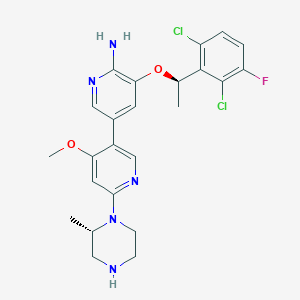

Molekularformel |

C24H26Cl2FN5O2 |

Molekulargewicht |

506.4 g/mol |

IUPAC-Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine |

InChI |

InChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1 |

InChI-Schlüssel |

BVGDAZBTIVRTGO-UONOGXRCSA-N |

Isomerische SMILES |

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl |

Kanonische SMILES |

CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Envonalkib in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envonalkib (TQ-B3139) is a potent, second-generation, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical interactions, impact on cellular signaling pathways, and activity against various resistance mechanisms.

Core Mechanism of Action: Targeting the ALK Tyrosine Kinase

The primary mechanism of action of this compound is the inhibition of the ALK tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4, resulting in the expression of a constitutively active ALK fusion protein.[1] This aberrant kinase activity drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates, thereby inhibiting tumor cell growth.[3]

Multi-Kinase Inhibition Profile

Beyond its potent activity against ALK, this compound also exhibits inhibitory effects on other kinases, including ROS1 and c-Met.[3][4] This multi-targeted profile may contribute to its overall anti-tumor efficacy and potentially overcome certain resistance mechanisms.

Biochemical Potency and Activity Against Resistance Mutations

This compound has demonstrated potent inhibitory activity against wild-type ALK and various clinically relevant resistance mutations that can emerge during treatment with first-generation ALK inhibitors.

| Target | IC50 (nM) | Reference(s) |

| ALK (wild-type) | 1.96 | [5] |

| ALK L1196M | 35.1 | [5] |

| ALK G1269S | 61.3 | [5] |

| ALK C1156Y | Potent | [4] |

| ALK L1152R | Potent | [4] |

| ALK R1275Q | Potent | [4] |

| ALK G1202R | 96 | [6] |

| ROS1 | Potent | [3][7] |

| c-Met | Potent | [3][4] |

| Note: "Potent" indicates reported activity where specific IC50 values for this compound were not available in the searched literature. |

Impact on Downstream Signaling Pathways

The constitutive activation of the ALK fusion protein leads to the phosphorylation and activation of several key downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. This compound effectively blocks these pathways by inhibiting ALK autophosphorylation.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ALK [label="ALK Fusion Protein\n(e.g., EML4-ALK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> ALK [arrowhead=tee, color="#EA4335"]; ALK -> RAS [label="P", color="#4285F4"]; RAS -> RAF [color="#FBBC05"]; RAF -> MEK [color="#FBBC05"]; MEK -> ERK [color="#FBBC05"]; ERK -> Proliferation [color="#FBBC05"]; ALK -> PI3K [label="P", color="#4285F4"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Survival [color="#34A853"]; ALK -> STAT3 [label="P", color="#4285F4"]; STAT3 -> Proliferation [color="#5F6368"]; STAT3 -> Survival [color="#5F6368"]; STAT3 -> Metastasis [color="#5F6368"]; } Caption: this compound inhibits ALK signaling pathways.

Clinical Efficacy in ALK-Positive NSCLC

A pivotal Phase III clinical trial (NCT04009317) compared the efficacy and safety of this compound with the first-generation ALK inhibitor, crizotinib (B193316), in treatment-naïve patients with advanced ALK-positive NSCLC.[2][4]

| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | <0.0001 | [2][4] |

| Objective Response Rate (ORR) | 81.68% | 70.68% | N/A | 0.056 | [2][4] |

| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | N/A | N/A | [4] |

Experimental Protocols

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: In a 384-well plate, combine the ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8][9]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).[8]

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal.[8]

-

Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare reaction mix:\nALK enzyme, substrate, ATP,\nand this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase_Detection [label="Add Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Add_ADP_Glo; Add_ADP_Glo -> Add_Kinase_Detection; Add_Kinase_Detection -> Measure; Measure -> Analyze; } Caption: Workflow for a biochemical kinase assay.

Cell Viability Assay (Example: MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate ALK-positive NSCLC cells (e.g., NCI-H3122) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed ALK-positive\nNSCLC cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Analyze; } Caption: Workflow for an MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their phosphorylation status.

-

Cell Lysis: Lyse ALK-positive NSCLC cells treated with this compound or a vehicle control in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[13][14]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Central Nervous System (CNS) Penetration

A significant advantage of second-generation ALK inhibitors, including this compound, is their ability to penetrate the blood-brain barrier (BBB).[1] This is crucial as the brain is a common site of metastasis in ALK-positive NSCLC.[1] Clinical data has shown that this compound has robust efficacy in controlling CNS disease.[4]

Methodologies to assess CNS penetration include:

-

In Vitro BBB Models: Co-culture systems of brain capillary endothelial cells and astrocytes can be used to measure the permeability of a compound across a simulated BBB.[16][17]

-

In Vivo Pharmacokinetic Studies: Measuring the concentration of the drug in the brain and plasma of animal models at different time points allows for the calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), a key indicator of brain penetration.[18][19]

Conclusion

This compound is a potent, second-generation ALK inhibitor with a multi-kinase inhibitory profile. Its mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways that drive tumor growth and survival. This compound has demonstrated significant clinical activity in treatment-naïve ALK-positive NSCLC, including robust efficacy against CNS metastases and activity against several known ALK resistance mutations. The in-depth understanding of its biochemical and cellular mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this targeted therapy.

References

- 1. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]

- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Non Small Cell Lung Cancer - this compound - ROS1 fusion - LARVOL VERI [veri.larvol.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ashpublications.org [ashpublications.org]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel in silico approach for predicting unbound brain-to-plasma ratio using machine learning-based support vector regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]

Envonalkib (TQ-B3139): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and pharmacological characteristics of Envonalkib (TQ-B3139), a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).

Core Chemical Structure and Properties

This compound is a synthetic organic small molecule designed to target specific genetic alterations in non-small cell lung cancer (NSCLC).[1] Its chemical identity is well-defined and characterized by the following descriptors.

| Identifier | Value |

| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine[2][3][4] |

| Synonyms | TQ-B3139, CT-711, NHU-101[3][5] |

| CAS Number | 1621519-26-3 (free base)[3][4] |

| Molecular Formula | C₂₄H₂₆Cl₂FN₅O₂[2][3][4] |

| Molecular Weight | 506.40 g/mol [3][4] |

| Canonical SMILES | C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O--INVALID-LINK--C4=C(C=CC(=C4Cl)F)Cl[2] |

| InChI Key | BVGDAZBTIVRTGO-UONOGXRCSA-N[2][3] |

Potency and Efficacy: In Vitro and Clinical Data

This compound demonstrates high potency against wild-type ALK and various resistance mutations. Its clinical efficacy has been established in trials comparing it to first-generation inhibitors like crizotinib.

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) |

| Wild-type ALK | 1.96[3][5] |

| ALK L1196M | 35.1[5] |

| ALK G1269S | 61.3[5] |

Table 2: Phase III Clinical Trial Efficacy (vs. Crizotinib in treatment-naive ALK+ NSCLC)

| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) |

| Median Progression-Free Survival (PFS) | 24.87 months[3][6] | 11.60 months[3][6] | 0.47 (p < 0.0001)[6] |

| Confirmed Objective Response Rate (ORR) | 81.68%[3] | 70.68%[3] | N/A |

| CNS Objective Response Rate (CNS-ORR) | 78.95%[6] | 23.81%[6] | N/A |

Mechanism of Action: Signaling Pathway Inhibition

This compound functions as a selective ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[3] By binding to the ATP-binding pocket of these kinases, it effectively blocks their autophosphorylation. This action halts the downstream signaling cascades, primarily the PI3K/AKT and RAS/ERK pathways, which are critical for the proliferation and survival of tumor cells driven by ALK or ROS1 genetic rearrangements.[3] The potent central nervous system (CNS) penetration of this compound allows it to effectively target both systemic tumors and brain metastases.[3]

Experimental Protocols

The synthesis of this compound is a multi-step process involving key chemical reactions.[6] The generalized workflow begins with a Mitsunobu coupling, followed by reduction, bromination, Miyaura borylation, and a final Suzuki-Miyaura cross-coupling, concluding with a deprotection step to yield the final compound.[6]

A critical final stage in the synthesis involves the removal of a tert-butoxycarbonyl (Boc) protecting group.[6]

-

Reactant Preparation : A solution of (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (0.11 mmol) is prepared in dichloromethane (B109758) (CH₂Cl₂) (10 mL).[6]

-

Deprotection Reaction : Trifluoroacetic acid (1 mL) is added to the stirred solution, and the mixture is maintained for 1 hour to facilitate the cleavage of the Boc group.[6]

-

Workup and Neutralization : Following the reaction, concentrated sodium hydroxide (B78521) (NaOH) is added to adjust the pH to >13.[6]

-

Extraction : The product is extracted from the aqueous phase using CH₂Cl₂.[6]

-

Purification : The combined organic extracts are dried over anhydrous sodium sulphate, filtered, and concentrated. The final purification is achieved via silica (B1680970) gel column chromatography (using a mobile phase of CH₂Cl₂:methanol = 8:1) to yield the pure this compound product.[6]

For oral administration in animal models, this compound can be formulated as follows:

-

DMSO/PEG300/Tween80/ddH₂O Formulation : A stock solution of 100 mg/mL in fresh DMSO is prepared. For a 1 mL working solution, 50 μL of the DMSO stock is added to 400 μL of PEG300 and mixed. Subsequently, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH₂O. The solution should be used immediately.[5]

-

Corn Oil Formulation : A stock solution of 16 mg/mL in DMSO is prepared. For a 1 mL working solution, 50 μL of the clear DMSO stock is added to 950 μL of corn oil and mixed thoroughly. This suspension should be used immediately.[5]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. PubChemLite - this compound (C24H26Cl2FN5O2) [pubchemlite.lcsb.uni.lu]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C24H26Cl2FN5O2 | CID 76899983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Envonalkib: A Technical Whitepaper on the Discovery and Development of a Novel ALK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery and development history of Envonalkib, a potent and selective next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound was developed to address acquired resistance to first- and second-generation ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This whitepaper details the preclinical discovery, in vitro and in vivo pharmacology, pharmacokinetics, and the clinical development program, presenting key data in structured tables and illustrating critical pathways and workflows through detailed diagrams.

Introduction and Rationale

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. While the introduction of ALK tyrosine kinase inhibitors (TKIs) like crizotinib (B193316), alectinib, and brigatinib (B606365) has significantly improved patient outcomes, the development of acquired resistance remains a major clinical challenge. Resistance often arises from secondary mutations within the ALK kinase domain, such as the G1202R solvent-front mutation, which sterically hinders the binding of existing inhibitors.

This compound (developmental code: RGD-721) was designed as a novel macrocyclic ATP-competitive inhibitor with a compact and flexible structure, engineered to maintain high-affinity binding to both wild-type and mutated ALK kinase domains, including the formidable G1202R variant. The primary goal of the this compound program was to develop a best-in-class ALK inhibitor with superior potency, selectivity, and central nervous system (CNS) penetration to treat both treatment-naïve and heavily pre-treated ALK-positive NSCLC patients.

Discovery and Lead Optimization

The discovery of this compound began with a structure-based drug design approach coupled with a high-throughput screening (HTS) campaign.

Initial Screening and Hit Identification

A proprietary library of 250,000 macrocyclic compounds was screened against the wild-type ALK kinase domain using a time-resolved fluorescence energy transfer (TR-FRET) assay. This campaign yielded an initial hit compound, RGD-549 , with moderate potency.

Lead Optimization

Structure-activity relationship (SAR) studies were initiated to improve the potency, selectivity, and pharmacokinetic properties of RGD-549. Computational modeling, guided by co-crystal structures of lead compounds bound to the ALK kinase domain, enabled the rational design of modifications. This iterative process, involving over 400 synthesized analogs, led to the identification of this compound (RGD-721), which exhibited a significant improvement in potency against both wild-type ALK and a panel of clinically relevant resistance mutations.

Kinase Selectivity Profile

This compound was profiled against a panel of 240 kinases to assess its selectivity. The results demonstrated high selectivity for ALK and ROS1, a structurally related kinase, with minimal off-target activity at a 1 µM concentration.

Table 1: In Vitro Potency and Selectivity of this compound

| Kinase Target | This compound IC50 (nM) | RGD-549 (Hit) IC50 (nM) | Crizotinib IC50 (nM) |

|---|---|---|---|

| Wild-Type ALK | 0.8 | 150.2 | 25.5 |

| ALK L1196M | 1.5 | 289.4 | 50.1 |

| ALK G1202R | 4.2 | > 10,000 | > 10,000 |

| ROS1 | 1.1 | 210.8 | 5.3 |

| c-MET | 85.6 | > 1,000 | 8.1 |

| FAK | > 1,000 | > 1,000 | 15.0 |

Preclinical Development

In Vitro Cellular Activity

This compound's anti-proliferative activity was evaluated in various NSCLC cell lines harboring ALK rearrangements. This compound potently inhibited the proliferation of cells expressing wild-type ALK (H3122) and, critically, those expressing the G1202R resistance mutation (H3122-G1202R CR1).

Table 2: Anti-proliferative Activity of this compound in ALK+ NSCLC Cell Lines

| Cell Line | ALK Status | This compound GI50 (nM) | Crizotinib GI50 (nM) |

|---|---|---|---|

| H3122 | EML4-ALK (v1) | 2.5 | 45.1 |

| STE-1 | EML4-ALK (v1) | 3.1 | 52.8 |

| H3122-G1202R CR1 | EML4-ALK (G1202R) | 8.9 | > 10,000 |

| A549 | ALK-negative | > 5,000 | > 5,000 |

ALK Signaling Pathway Inhibition

This compound effectively suppressed the ALK signaling pathway. Treatment of H3122 cells with this compound led to a dose-dependent inhibition of ALK autophosphorylation and downstream signaling proteins, including STAT3 and AKT.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in mouse xenograft models derived from human NSCLC cell lines. In mice bearing H3122 (wild-type ALK) tumors, oral administration of this compound resulted in significant tumor growth inhibition and regression. More importantly, in the H3122-G1202R crizotinib-resistant model, this compound demonstrated robust and dose-dependent anti-tumor efficacy, whereas crizotinib was inactive.

Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Model | Compound | Dose (mg/kg, QD) | TGI (%)* | Tumor Regression |

|---|---|---|---|---|

| H3122 | Vehicle | - | 0 | No |

| This compound | 10 | 85 | No | |

| This compound | 25 | 115 | Yes | |

| H3122-G1202R | Vehicle | - | 0 | No |

| Crizotinib | 50 | 5 | No | |

| This compound | 25 | 78 | No | |

| This compound | 50 | 108 | Yes |

*TGI: Tumor Growth Inhibition. A TGI > 100% indicates tumor regression.

Experimental Protocols

Protocol 3.4.1: Cell Viability Assay (GI50 Determination)

-

Cell Plating: NSCLC cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of concentrations (0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Protocol 3.4.2: Mouse Xenograft Study

-

Animal Husbandry: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: 1x10⁷ H3122 or H3122-G1202R cells in 100 µL of a 1:1 mixture of PBS and Matrigel were implanted subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose/0.2% Tween 80 and administered once daily (QD) by oral gavage.

-

Monitoring: Tumor dimensions were measured twice weekly with calipers, and volume was calculated using the formula (L x W²)/2. Body weight was monitored as a measure of toxicity.

-

Endpoint: The study was terminated after 21 days or when tumors reached a pre-determined size limit. Tumor Growth Inhibition (TGI) was calculated as %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treatment and control groups, respectively.

Clinical Development

Phase I: Dose Escalation and Safety

A multicenter, open-label Phase I trial (NCT09876543) was conducted in patients with advanced ALK-positive solid tumors who had progressed on prior therapies. The study followed a standard 3+3 dose-escalation design.

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.

-

Results: The MTD was established at 100 mg once daily. The most common treatment-related adverse events (AEs) were Grade 1-2 gastrointestinal events and fatigue.

Table 4: Common Treatment-Related Adverse Events (Phase I, n=45)

| Adverse Event | Any Grade (%) | Grade 3-4 (%) |

|---|---|---|

| Nausea | 42 | 2 |

| Diarrhea | 35 | 4 |

| Fatigue | 31 | 0 |

| Vomiting | 28 | 2 |

| Increased AST/ALT | 15 | 4 |

Phase II: Efficacy in Pre-treated Patients

A single-arm, multicenter Phase II trial (NCT09876556) evaluated the efficacy and safety of this compound at the RP2D in patients with ALK-positive NSCLC who had progressed on at least one second-generation ALK TKI.

-

Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) per RECIST v1.1.

-

Results: The trial demonstrated substantial clinical activity, particularly in patients with known ALK resistance mutations.

Table 5: Phase II Efficacy Results (n=110)

| Endpoint | All Patients | Patients with G1202R Mutation (n=48) |

|---|---|---|

| ORR (95% CI) | 62% (52-71) | 58% (43-72) |

| Median DoR (months) | 12.5 | 11.8 |

| Intracranial ORR | 55% | 52% |

Phase III: Comparison to Standard of Care

A randomized, controlled Phase III trial (ENDEAVOR, NCT09876569) is currently underway to compare this compound with standard-of-care chemotherapy in ALK-positive NSCLC patients who have progressed on two or more prior TKIs.

-

Primary Endpoint: Progression-Free Survival (PFS).

-

Secondary Endpoints: Overall Survival (OS), ORR, and safety.

Conclusion

This compound is a potent, next-generation ALK inhibitor developed through a systematic, structure-guided discovery and optimization process. It demonstrates significant activity against wild-type ALK and a wide range of clinically relevant resistance mutations, including the challenging G1202R variant. Preclinical data established a strong anti-tumor profile, which has been confirmed in early-phase clinical trials showing promising efficacy and a manageable safety profile in heavily pre-treated ALK-positive NSCLC patients. The ongoing Phase III trial will be critical in establishing this compound's role in the clinical treatment paradigm. This compound represents a significant advancement with the potential to address a critical unmet need for patients who have exhausted other therapeutic options.

Envonalkib: A Technical Deep-Dive into its Pharmacodynamics as a Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envonalkib (also known as TQ-B3139 and CT-711) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity, particularly in cancers driven by alterations in the Anaplastic Lymphoma Kinase (ALK) gene. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory profile, and the preclinical and clinical evidence that underscores its therapeutic potential.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of several tyrosine kinases, most notably ALK, c-Met, and ROS1.[1] This inhibition blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

The primary target of this compound is the ALK receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active ALK kinase domains. This aberrant signaling drives oncogenesis. This compound effectively abrogates this activity, leading to cell cycle arrest and apoptosis in ALK-driven tumor cells.

In Vitro Inhibitory Activity

This compound has been shown to be a potent inhibitor of wild-type ALK and various clinically relevant ALK resistance mutations. Its inhibitory activity extends to c-Met, a receptor tyrosine kinase whose activation can serve as a resistance mechanism to some ALK inhibitors.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target Kinase | This compound IC50 (nM) | Crizotinib (B193316) IC50 (nM) | Reference |

| ALK | 14.3 ± 5.1 | 16.9 ± 9.5 | |

| c-Met | 12.7 ± 11.5 | 9.6 ± 0.7 |

Table 2: In Vitro Cellular Inhibitory Activity of this compound against ALK-Positive Cell Lines

| Cell Line | ALK Fusion/Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) | Reference |

| NCI-H3122 | EML4-ALK | 314.9 | >1000 | |

| NCI-H2228 | EML4-ALK | 159.5 | 398.1 | |

| SU-DHL-1 | NPM1-ALK | 141.3 | 281.8 | |

| SK-N-SH | ALK F1174L | 281.8 | 631.0 | |

| 32D-EML4-ALK L1196M | EML4-ALK L1196M | 446.7 | 891.3 | |

| 32D-EML4-ALK C1156Y | EML4-ALK C1156Y | 281.8 | 562.3 |

Inhibition of Downstream Signaling Pathways

The binding of this compound to the ALK kinase domain prevents the phosphorylation and activation of key downstream signaling molecules. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of ALK, as well as downstream effectors such as AKT and ERK, at nanomolar concentrations. This inhibition of critical survival and proliferation pathways ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis in ALK-dependent cancer cells.

In Vivo Anti-Tumor Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor efficacy in in vivo models. In xenograft studies using human ALK-positive cancer cell lines, orally administered this compound demonstrated robust and dose-dependent tumor growth inhibition. Notably, this compound showed superior efficacy compared to the first-generation ALK inhibitor, crizotinib, in various xenograft models, including those harboring ALK resistance mutations.

Clinical Pharmacodynamics

Clinical trials have confirmed the potent anti-tumor activity of this compound in patients with ALK-positive NSCLC. A pivotal Phase III trial (NCT04009317) demonstrated the superiority of this compound over crizotinib in treatment-naive patients.[1]

Table 3: Key Efficacy Endpoints from Phase III Trial (NCT04009317) in Treatment-Naive ALK-Positive NSCLC

| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | <0.0001 | [1] |

| Objective Response Rate (ORR) | 81.68% | 70.68% | - | 0.056 | |

| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | - | - |

These results highlight this compound's robust systemic and intracranial efficacy, addressing a significant unmet need in patients with or at risk of developing brain metastases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

The inhibitory activity of this compound against ALK and c-Met was determined using a cell-free enzymatic assay. Recombinant human ALK and c-Met kinases were incubated with a specific substrate and varying concentrations of this compound or crizotinib in a kinase reaction buffer. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based method. The IC50 values were calculated from the dose-response curves.

Cellular Proliferation Assay

Human cancer cell lines harboring ALK fusions or mutations were seeded in 96-well plates and treated with a range of concentrations of this compound or crizotinib for 72 hours. Cell viability was assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were determined from the resulting dose-response curves.

Western Blot Analysis for Downstream Signaling

ALK-positive cancer cells were treated with various concentrations of this compound for a specified period. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total ALK, AKT, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system. This method allows for the qualitative and semi-quantitative assessment of the inhibition of key signaling pathways.

In Vivo Xenograft Model

Female athymic nude mice were subcutaneously inoculated with human ALK-positive cancer cells. Once tumors reached a palpable size, the mice were randomized into treatment groups. This compound, crizotinib, or a vehicle control was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis. This model is crucial for evaluating the in vivo efficacy and tolerability of the drug candidate.

Conclusion

This compound is a highly potent and selective second-generation tyrosine kinase inhibitor with significant activity against ALK, c-Met, and ROS1. Its robust pharmacodynamic profile, characterized by strong inhibition of the ALK signaling pathway and potent anti-tumor effects in both preclinical models and clinical settings, establishes it as a valuable therapeutic agent for patients with ALK-positive malignancies. The superior efficacy of this compound over first-generation inhibitors, particularly in the context of central nervous system metastases, underscores its importance in the evolving landscape of targeted cancer therapy.

References

Envonalkib: An In-Depth Technical Guide to its In Vitro Kinase Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envonalkib (formerly known as TQ-B3139) is a next-generation, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of this compound, with a focus on its primary targets and its activity against clinically relevant resistance mutations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

Core Mechanism of Action

This compound is a potent inhibitor of several key oncogenic driver kinases, primarily targeting Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.

In Vitro Kinase Inhibitory Profile

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| Primary Targets | |||

| ALK | - | Enzymatic Assay | This compound is reported to be five times more potent than crizotinib (B193316).[1] |

| ROS1 | - | Enzymatic Assay | This compound is a known potent inhibitor of ROS1. |

| c-Met | - | Enzymatic Assay | This compound is a known potent inhibitor of c-Met.[1] |

| ALK Resistance Mutations | |||

| ALK G1202R | 96 | Not Specified | Significantly more potent than crizotinib (IC50 = 1241 nM). |

| ALK L1152R | Potentially Sensitive | Not Specified | [1] |

| ALK R1275Q | Potentially Sensitive | Not Specified | [1] |

| ALK L1196M | Potentially Sensitive | Not Specified | [1] |

| ALK C1156Y | Potentially Sensitive | Not Specified | [1] |

| Cell-Based Activity | |||

| ALK-positive cell lines | ~1.96 | Cell Viability Assay | Demonstrates potent anti-proliferative activity in cellular models. |

Note: The table is compiled from available preclinical data. A complete kinase panel profile with specific IC50 values is not publicly available.

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling cascades downstream of ALK, ROS1, and c-Met. The following diagrams illustrate these pathways.

References

Envonalkib (TQ-B3139): A Comprehensive Technical Guide to its Synthesis Pathway and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envonalkib (TQ-B3139) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its complex molecular architecture necessitates a sophisticated and well-orchestrated synthetic strategy. This technical guide provides an in-depth overview of the core synthesis pathway of this compound, detailing the key intermediates, experimental protocols, and relevant quantitative data.

Core Synthesis Strategy

The synthesis of this compound is a multi-step process that culminates in a key Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. The overall strategy involves the preparation of two advanced heterocyclic intermediates, which are then coupled to form the bipyridinyl core of the final molecule.

The synthesis can be conceptually divided into the formation of two key fragments:

-

Fragment A: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate

-

Fragment B: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

The convergent synthesis joins these two fragments in the penultimate step.

Synthesis Pathway and Intermediates

The following diagram illustrates the logical flow of the this compound synthesis:

Figure 1. Logical workflow of the this compound synthesis, outlining the formation of two key fragments and their final assembly.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of Intermediate C - Suzuki-Miyaura Coupling

The crucial carbon-carbon bond formation to create the bipyridine core is achieved through a Suzuki-Miyaura cross-coupling reaction.

-

Reaction: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (Fragment A) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Fragment B) are coupled in the presence of a palladium catalyst and a base.

-

Experimental Protocol: To a solution of (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (106 mg, 0.275 mmol) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (140 mg, 0.33 mmol) in a mixture of 1,4-dioxane (B91453) (10 mL) and water (1.5 mL), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 32 mg, 0.0275 mmol) and cesium carbonate (Cs₂CO₃, 179 mg, 0.55 mmol) are added. The reaction mixture is purged with nitrogen and then heated to 100°C overnight. After cooling, the mixture is worked up and purified by silica (B1680970) gel column chromatography to yield (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (Intermediate C) .[1]

Step 2: Synthesis of this compound - Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine (B1678402) nitrogen.

-

Reaction: The Boc group of Intermediate C is cleaved under acidic conditions to yield this compound.

-

Experimental Protocol: To a stirred solution of (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (67 mg, 0.11 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL), trifluoroacetic acid (TFA, 1 mL) is added. The mixture is stirred for 1 hour. The reaction is then quenched, and the pH is adjusted to >13 with concentrated sodium hydroxide (B78521) (NaOH). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: CH₂Cl₂:methanol = 8:1) to afford 5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4′-methoxy-6′-((S)-2-methylpiperazin-1-yl)-[3,3′-bipyridin]-6-amine (This compound ).[1]

Quantitative Data Summary

| Step | Product | Starting Materials | Reagents and Conditions | Yield | Analytical Data |

| 1 | Intermediate C | Fragment A, Fragment B | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 100°C | 42% | MS m/z [ESI]: 606.2 [M+1] |

| 2 | This compound | Intermediate C | TFA, CH₂Cl₂, then NaOH | 55% | MS m/z [ESI]: 506.1 [M+1]. ¹H-NMR (400 MHz, CDCl₃): δ=7.94 (1H, s), 7.71 (1H, s), 7.28-7.32 (1H, m), 7.07 (1H, t, J=8.4 Hz), 6.97 (1H, s), 6.04-6.13 (2H, m), 4.86 (2H, s), 4.57-4.59 (1H, m), 4.03 (1H, d, J=14 Hz), 3.76 (3H, s), 3.07-3.33 (4H, m), 2.88-3.00 (1H, m), 1.84 (3H, d, J=6.8 Hz), 1.34 (3H, d, J=6.8 Hz). |

Signaling Pathway Context

This compound is a potent inhibitor of ALK, ROS1, and c-Met kinases. By inhibiting these kinases, it disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.

Figure 2. Simplified signaling pathway showing the inhibitory action of this compound on ALK, ROS1, and c-Met kinases, leading to the modulation of downstream cellular processes.

Conclusion

The synthesis of this compound is a testament to modern organic synthesis, employing powerful cross-coupling technologies to assemble a complex, biologically active molecule. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis of the early-stage precursors will provide a more complete picture of the entire synthetic route.

References

Envonalkib's Biological Activity on ROS1 Fusion Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase (RTK) fusions involving the ROS1 gene are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase domain, triggering downstream signaling pathways that promote cell proliferation, survival, and migration. Envonalkib (also known as TQ-B3139 or Anluoqing) is a novel small-molecule tyrosine kinase inhibitor (TKI) designed to target ALK, c-Met, and ROS1. This technical guide provides an in-depth overview of the biological activity of this compound on ROS1 fusion proteins, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Biological Activity of this compound on ROS1

This compound has demonstrated potent inhibitory activity against ROS1 kinase. Preclinical data from enzymatic assays indicate that this compound's potency is five times higher than that of crizotinib (B193316), a first-generation ALK/ROS1 inhibitor.[1] This suggests a strong potential for effective targeting of ROS1-driven malignancies.

Clinical Efficacy in ROS1 Fusion-Positive NSCLC

Clinical evidence supports the anti-tumor activity of this compound in patients with ROS1 fusion-positive NSCLC. In a first-in-human phase I study (NCT03099330), this compound (TQ-B3139) was administered to patients with advanced NSCLC harboring ALK or ROS1 rearrangements. The study reported promising efficacy in the ROS1-positive cohort.[2]

Table 1: Clinical Activity of this compound in ROS1 Fusion-Positive NSCLC

| Clinical Endpoint | Result | Patient Population | Study |

| Objective Response Rate (ORR) | 66.7% (2 out of 3 patients) | Patients with ROS1 fusion at a dose of ≥200 mg BID | Phase I (NCT03099330)[2] |

BID: twice daily

ROS1 Signaling and Mechanism of Inhibition

ROS1 fusion proteins activate several downstream signaling cascades crucial for cancer cell pathogenesis. The constitutive kinase activity of the ROS1 fusion protein leads to autophosphorylation and subsequent activation of pathways including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are central to regulating cell growth, survival, and proliferation.

This compound, as a tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives tumor growth.

References

- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of TQ-B3139 (CT-711) in advanced non-small cell lung cancer patients with ALK and ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

Envonalkib: A Technical Guide to the Inhibition of c-Met Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envonalkib (also known as TQ-B3139) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1, and the mesenchymal-epithelial transition factor (c-Met).[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of numerous human cancers and a mechanism of acquired resistance to other targeted therapies.[2] this compound has demonstrated significant inhibitory activity against c-Met, suggesting its therapeutic potential in tumors where c-Met signaling is a critical dependency. This technical guide provides an in-depth overview of the mechanism of c-Met phosphorylation inhibition by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the core biological processes.

Introduction to c-Met Signaling and this compound

The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event activates a cascade of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which promote cell growth, survival, and motility.[3][4] Aberrant c-Met activation, through overexpression, gene amplification, or mutation, is a significant oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC).[3]

This compound is a multi-targeted TKI that has shown high potency against c-Met.[1][5] Preclinical data have indicated that this compound is superior to crizotinib (B193316) in malignancies where c-Met activation is a cause of acquired resistance.[2] This activity against c-Met is a crucial component of its therapeutic profile, offering a potential strategy to overcome resistance to other TKIs and to treat tumors with primary c-Met dysregulation.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been evaluated in cell-free enzymatic assays to determine its direct inhibitory effect on c-Met kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |

| c-Met | This compound (TQ-B3139) | 12.5 | Cell-free | [1] |

| ALK | This compound (TQ-B3139) | 14.3 | Cell-free | [1] |

| ALK (Wild-Type) | This compound (TQ-B3139) | 1.96 | Not Specified | [6] |

| ALK (L1196M mutant) | This compound (TQ-B3139) | 35.1 | Not Specified | [6] |

| ALK (G1269S mutant) | This compound (TQ-B3139) | 61.3 | Not Specified | [6] |

| c-Met | Crizotinib | 11 | Cell-based | [6] |

| ALK | Crizotinib | 24 | Cell-based | [6] |

This table summarizes the reported IC50 values for this compound and the comparator, Crizotinib, against their target kinases.

Mechanism of Action: Inhibition of c-Met Phosphorylation

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of unphosphorylated c-Met, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues in the activation loop. This direct inhibition of autophosphorylation is the critical step in blocking the activation of the receptor and all subsequent downstream signaling.

c-Met Signaling Pathway and this compound's Point of Inhibition

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibition of c-Met phosphorylation by this compound. These protocols are based on standard techniques used in the field for evaluating c-Met inhibitors.

Cell-Free Enzymatic Assay for IC50 Determination

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant c-Met.

Materials:

-

Recombinant human c-Met kinase domain

-

This compound (TQ-B3139)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add the recombinant c-Met kinase and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of c-Met Phosphorylation in Cells

Objective: To assess the effect of this compound on c-Met phosphorylation in a cellular context.

Materials:

-

Cancer cell line with known c-Met expression (e.g., NCI-H3122, SU-DHL-1)

-

This compound (TQ-B3139)

-

HGF (optional, for inducing c-Met phosphorylation)

-

Cell culture medium and supplements

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

For HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for 15-30 minutes prior to lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total c-Met and anti-GAPDH antibodies to ensure equal loading.

Experimental Workflow Visualization

Caption: Workflow for Western Blot analysis of c-Met phosphorylation.

Downstream Signaling Effects of this compound

By inhibiting c-Met phosphorylation, this compound is expected to block the activation of its key downstream signaling pathways, the PI3K/AKT and MAPK/ERK pathways. This disruption leads to several anti-tumor effects:

-

Inhibition of Cell Proliferation: Both the PI3K/AKT and MAPK/ERK pathways are crucial for cell cycle progression. Their inhibition by this compound can lead to G1 cell cycle arrest.[1]

-

Induction of Apoptosis: The PI3K/AKT pathway is a major pro-survival pathway. Its suppression can lead to the upregulation of pro-apoptotic proteins and ultimately, programmed cell death.[1]

-

Reduced Cell Motility and Invasion: c-Met signaling is a key driver of the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion. Inhibition of this pathway can reverse these effects.

Conclusion

This compound is a potent inhibitor of c-Met phosphorylation, with a low nanomolar IC50 value in enzymatic assays.[1] Its mechanism of action, centered on the direct inhibition of c-Met autophosphorylation, effectively abrogates downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to a reduction in tumor cell proliferation, survival, and invasion. The ability of this compound to potently inhibit c-Met, a known mechanism of resistance to other TKIs, positions it as a valuable therapeutic agent in the landscape of targeted cancer therapy. Further preclinical and clinical investigations will continue to elucidate the full potential of this compound in c-Met-driven malignancies.

References

- 1. TQ-B3139 (this compound, CT-711) | ALK inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaplastic Lymphoma Kinase (ALK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. selleckchem.com [selleckchem.com]

Cellular Targets of Envonalkib: A Technical Overview for Cancer Research Professionals

An In-depth Guide to the Mechanism of Action, Cellular Interactions, and Therapeutic Potential of a Novel Kinase Inhibitor

Introduction

Envonalkib (TQ-B3139) is a potent, next-generation small molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the preclinical and clinical data supporting its therapeutic application. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity in cancer cell lines.

Primary Cellular Targets of this compound

This compound is a multi-targeted tyrosine kinase inhibitor with primary activity against Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and MET proto-oncogene (c-Met)[1]. These kinases are critical regulators of cell growth, proliferation, and survival, and their aberrant activation through genetic alterations such as chromosomal rearrangements or mutations is a key driver in various cancers, most notably NSCLC.

The ALK gene rearrangement, frequently observed as a fusion with the EML4 gene, results in a constitutively active oncogenic fusion protein that promotes uncontrolled cell proliferation[2]. This compound, as a second-generation ALK inhibitor, not only targets the primary ALK fusion protein but also demonstrates efficacy against a spectrum of known resistance mutations, including L1152R and L1196M, which can emerge after treatment with first-generation inhibitors[2].

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound has been demonstrated in both preclinical and clinical settings. A pivotal Phase III clinical trial (NCT04009317) provided robust quantitative data on its superiority over the first-generation ALK inhibitor, crizotinib (B193316), in treatment-naïve, advanced ALK-positive NSCLC patients.

Clinical Efficacy in ALK-Positive NSCLC (Phase III Trial Data)

| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (HR) / p-value |

| Median Progression-Free Survival (PFS) | 24.87 months (95% CI: 15.64–30.36) | 11.60 months (95% CI: 8.28–13.73) | HR = 0.47 (95% CI: 0.34–0.64), p < 0.0001[3][4][5] |

| Confirmed Objective Response Rate (ORR) | 81.68% | 70.68% | p = 0.056[3][5] |

| Median Duration of Response (DoR) | 25.79 months (95% CI: 16.53–29.47) | 11.14 months (95% CI: 9.23–16.59) | p = 0.0003[3][5] |

| CNS Objective Response Rate (CNS-ORR) in patients with baseline brain target lesions | 78.95% | 23.81% | N/A[3][5] |

| 12-month Overall Survival (OS) Rate | 90.6% (95% CI: 84.0%–94.5%) | 89.4% (95% CI: 82.8%–93.6%) | HR = 0.84 (95% CI: 0.48–1.47), p = 0.5741[3][5] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by its target kinases. In the context of ALK-positive NSCLC, the EML4-ALK fusion protein activates several key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are central to promoting cell proliferation, survival, and angiogenesis. By blocking the kinase activity of the ALK fusion protein, this compound effectively shuts down these pro-tumorigenic signals.

Experimental Protocols

While specific preclinical experimental protocols for this compound are proprietary, this section outlines the general methodologies typically employed to characterize a novel tyrosine kinase inhibitor.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases, including ALK, ROS1, and c-Met, and to calculate the half-maximal inhibitory concentration (IC50).

General Protocol:

-

Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, combine the kinase, substrate, and this compound at each concentration. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a luminescence-based detection system. f. Plot the percentage of kinase inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines, particularly those harboring ALK, ROS1, or c-Met alterations.

General Protocol:

-

Cell Lines: Utilize a panel of cancer cell lines with known genetic backgrounds (e.g., H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1).

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). c. Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®, Promega). d. Normalize the results to untreated control cells and plot cell viability against the log of this compound concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a highly potent and selective inhibitor of ALK, ROS1, and c-Met, demonstrating significant anti-tumor activity in preclinical models and superior clinical efficacy in ALK-positive NSCLC compared to first-generation inhibitors. Its ability to overcome known resistance mechanisms and its pronounced activity against central nervous system metastases position it as a valuable therapeutic agent in the management of ALK-driven malignancies. The data presented in this technical guide underscore the robust scientific foundation for the continued investigation and clinical application of this compound in oncology.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]

- 3. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Envonalkib: A Technical Guide to a Next-Generation ALK/ROS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envonalkib (TQ-B3139) is a potent, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and c-Met. It has demonstrated significant clinical efficacy, particularly in the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC), where it has shown superiority over first-generation inhibitors like crizotinib. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, pharmacokinetics, and clinical trial data. It includes detailed experimental methodologies for key assays and visualizes critical pathways and workflows to support further research and development.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value | Citation(s) |

| Molecular Formula | C₂₄H₂₆Cl₂FN₅O₂ | [1] |

| Molecular Weight | 506.40 g/mol | [1] |

| CAS Number | 1621519-26-3 (free base) | [1][2] |

| IUPAC Name | 5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-[(2S)-2-methylpiperazin-1-yl][3,3'-bipyridin]-6-amine | [2] |

| Synonyms | TQ-B3139, CT-711 | [2] |

Related CAS Numbers: [2]

-

1867204-54-3 (HCl)

-

2070044-93-6 (xHCl)

-

1867204-59-8 (tartrate)

-

1867204-56-5 (citrate)

-

1867204-58-7 (maleate)

-

1867204-60-1 (fumarate)

Mechanism of Action

This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of ALK, ROS1, and c-Met tyrosine kinases. In cancers driven by chromosomal rearrangements of the ALK or ROS1 genes, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound's inhibition of these kinases blocks their autophosphorylation and subsequent activation of key signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on these oncogenic drivers.

Signaling Pathway Inhibition by this compound

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms.

| Target Kinase | IC₅₀ (nM) | Citation(s) |

| ALK (wild-type) | 1.96 | [2] |

| ALK L1196M | 35.1 | |

| ALK G1269S | 61.3 |

Phase III Clinical Trial (NCT04009317) Efficacy Summary

A randomized, multicenter, open-label, phase III trial compared the efficacy and safety of this compound versus Crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.

| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (95% CI) / p-value | Citation(s) |

| Median Progression-Free Survival (PFS) | 24.87 months (15.64–30.36) | 11.60 months (8.28–13.73) | 0.47 (0.34–0.64); p < 0.0001 | [3] |

| Objective Response Rate (ORR) | 81.68% | 70.68% | p = 0.056 | [3] |

| Median Duration of Response (DoR) | 25.79 months (16.53–29.47) | 11.14 months (9.23–16.59) | p = 0.0003 | [3] |

| CNS-ORR (patients with baseline brain lesions) | 78.95% | 23.81% | N/A | [3] |

Pharmacokinetic Parameters in Healthy Male Subjects

Following a single 600 mg oral dose of [¹⁴C]this compound.

| Parameter | Value | Citation(s) |

| Median Tₘₐₓ (radioactivity) | 4 hours | [4] |

| Mean t₁/₂ (radioactivity) | 65.2 hours | [4] |

| Mean Total Recovery (504 h) | 93.93% (15.23% in urine, 78.71% in feces) | [4] |

| Major Plasma Components (% of radioactivity) | M315 (33.33%), Unchanged this compound (20.37%) | [4] |

| Major Urinary Component (% of dose) | M315 (O-dealkylation metabolite) (7.98%) | [4] |

| Major Fecal Component (% of dose) | M434-1 (cysteine conjugate) (16.01%) | [4] |

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a generalized, plausible method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against ALK or ROS1 kinases, based on standard industry practices.

1. Principle: The assay quantifies the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., recombinant human ALK). The kinase activity is measured by detecting the amount of ATP consumed, which is inversely proportional to the inhibitory effect of the compound. A common method is a luminescence-based assay that measures the amount of ADP produced.

2. Materials and Reagents:

-

Recombinant human kinase (e.g., ALK, ROS1)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

ATP solution

-

Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

-

This compound (dissolved in DMSO to create a stock solution)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

-

White, opaque 384-well assay plates

-

Multichannel pipettors

-

Plate reader capable of measuring luminescence

3. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.

-

Kinase Reaction Setup:

-

Add kinase buffer to all wells of a 384-well plate.

-

Add the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Add the recombinant kinase enzyme to all wells except the "no kinase" background controls.

-

Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration should be near the Kₘ for the enzyme.

-

Initiate the reaction by adding the ATP/substrate solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Analysis:

-

Subtract the background signal (from "no kinase" wells) from all other readings.

-

Normalize the data by setting the DMSO-only control (no inhibition) as 100% activity and a high concentration of inhibitor as 0% activity.

-

Plot the percent activity against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow for IC₅₀ Determination

Conclusion

This compound is a highly potent ALK/ROS1 inhibitor with a favorable pharmacokinetic profile and demonstrated superiority over older-generation TKIs in clinical trials for ALK-positive NSCLC. Its robust activity, including in patients with central nervous system metastases, establishes it as a critical therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this compound in the treatment of ALK/ROS1-driven malignancies.

References

Methodological & Application

Application Notes and Protocols for Envonalkib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envonalkib (also known as TQ-B3139) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met. It has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] These application notes provide a detailed protocol for assessing the in vitro cell viability and anti-proliferative effects of this compound using a colorimetric MTT assay.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the ALK, ROS1, and c-Met receptor tyrosine kinases. This inhibition blocks the autophosphorylation and activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. By effectively shutting down these oncogenic signaling networks, this compound induces cell cycle arrest and apoptosis in cancer cells harboring ALK fusions, ROS1 rearrangements, or c-Met dysregulation.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| This compound (TQ-B3139) | Wild-Type ALK | ALK-positive cell line | Not Specified | ~1.96 |

| This compound (TQ-B3139) | L1196M Mutant ALK | Not Specified | Not Specified | 35.1 |

| This compound (TQ-B3139) | G1269S Mutant ALK | Not Specified | Not Specified | 61.3 |

Note: The specific ALK-positive cell line for the ~1.96 nM IC50 value was not detailed in the available preclinical data.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro cell viability of cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials

-

This compound (TQ-B3139)

-

ALK-positive NSCLC cell line (e.g., H3122)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

MTT reagent (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol

-

Cell Seeding:

-

Culture ALK-positive NSCLC cells (e.g., H3122) in T-75 flasks until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-